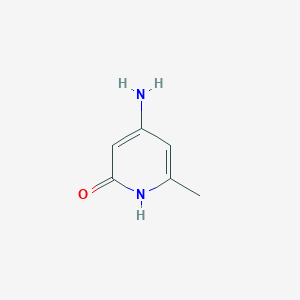

4-Amino-2-hydroxy-6-methylpyridine

Beschreibung

Historical Context and Initial Academic Investigations of the Pyridine (B92270) Nucleus

The journey of the pyridine nucleus, the aromatic heterocyclic core of 4-Amino-2-hydroxy-6-methylpyridine, began in the mid-19th century. In 1846, the Scottish chemist Thomas Anderson first isolated pyridine from picoline. rsc.orgnih.gov The name "pyridine" was coined by Anderson, derived from the Greek words "pyr" (fire) and "idine" to denote it as an aromatic base. nih.govwikipedia.org

Following its discovery, the precise chemical structure of pyridine remained a subject of investigation for several decades. The correct structure, analogous to benzene (B151609) with one C-H group replaced by a nitrogen atom, was proposed independently by Wilhelm Körner in 1869 and James Dewar in 1871. rsc.orgnih.govwikipedia.org Further cementing its place in chemical history, William Ramsay later synthesized a pyridine-based compound by reacting acetylene (B1199291) and hydrogen cyanide under high-temperature conditions. rsc.orgnih.gov Initially extracted from coal tar, modern synthesis methods now primarily involve reactions with ammonia (B1221849) and aldehydes. wikipedia.org Today, the pyridine scaffold is a fundamental component in over 7,000 existing drug molecules, highlighting its immense importance in medicinal chemistry. rsc.orgnih.gov

Significance of the 2-Hydroxypyridine (B17775) and 4-Aminopyridine (B3432731) Motifs in Contemporary Molecular Design and Synthesis

The functional groups of this compound, specifically the 2-hydroxy and 4-amino moieties, are significant pharmacophores in their own right.

The 2-Hydroxypyridine motif, which exists in tautomeric equilibrium with its 2-pyridone form, is a versatile building block in various chemical fields. hmdb.capharmacompass.comnih.gov It is recognized for its ability to form hydrogen-bonded structures, a principle utilized in peptide synthesis. hmdb.ca In medicinal chemistry, it serves as a precursor for synthesizing a range of pharmaceuticals and has been investigated for its antioxidant properties, with potential applications in neurodegenerative diseases. guidechem.com Beyond pharmaceuticals, it is used as a chelating agent in coordination chemistry and as a corrosion inhibitor. guidechem.com The biodegradation of 2-hydroxypyridine is also an area of active research, with studies identifying enzymes like 2-hydroxypyridine 5-monooxygenase that are key to its catabolic pathway. nih.gov

The 4-Aminopyridine motif is a well-established potassium channel blocker. wikipedia.orgbritannica.com This mechanism of action allows it to prolong action potentials and enhance neurotransmitter release. wikipedia.orgbritannica.compensoft.net This property has led to its development as the drug dalfampridine (B372708) (marketed as Ampyra), which is used to improve walking in adults with multiple sclerosis. wikipedia.orgnih.gov Historically, 4-aminopyridine was first developed as a bird poison before its therapeutic potential was recognized. pensoft.netresearchgate.net In the 1970s, it was used in Bulgaria as an agent to reverse the effects of non-depolarizing muscle relaxants. pensoft.netresearchgate.net It remains a valuable tool in research for characterizing subtypes of potassium channels. wikipedia.org

Scope and Research Trajectories Pertaining to this compound and its Analogs

Research specifically involving this compound and its analogs focuses on leveraging its unique chemical structure for various applications. The compound itself serves as a precursor in the synthesis of novel molecules. smolecule.com For instance, it is a starting material for creating drugs that target potassium channels and for developing derivatives with potential inhibitory effects on enzymes like human carbonic anhydrase. smolecule.com Its utility also extends to materials science, where it has been studied for its potential as a corrosion inhibitor. smolecule.com

The synthesis of this compound and related structures can be achieved through several methods, including multi-component reactions, condensation reactions with primary amines, and modern microwave-assisted synthesis techniques that improve reaction rates and yields. smolecule.commdpi.com

Investigations into analogs of this scaffold have yielded promising results in medicinal chemistry. The strategic modification of the core structure has led to the discovery of compounds with specific biological activities. A notable area of research is the development of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.

| Analog Compound | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 2-amino-4-methylpyridine (B118599) (and its 6-substituted analogs) | Inhibition of inducible nitric oxide synthase (iNOS) | The parent compound is a non-selective NOS inhibitor. Adding alkyl substituents at the 6-position can improve potency and selectivity for iNOS. | nih.gov |

| 6-(2-fluoropropyl)-4-methylpyridin-2-amine | Development of PET tracers for imaging iNOS | Identified as a potent iNOS inhibitor. Its radiolabeled form, [18F]9, showed higher uptake in iNOS-expressing tissues in animal models, suggesting potential as a PET tracer. | nih.govwustl.edunih.gov |

| 6-(3-fluoropropyl)-4-methylpyridin-2-amine | iNOS Inhibition | Demonstrated enhanced potency and selectivity for iNOS compared to other isomers. | nih.gov |

| 4-Amino-6-methylpyridin-2-ol | Anti-fibrosis activity | Used as a building block in the synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives that exhibited promising anti-fibrotic activities. | smolecule.com |

These research trajectories demonstrate the importance of the this compound scaffold. By modifying the substituents on the pyridine ring, chemists can fine-tune the molecule's properties to develop selective inhibitors for enzymes like iNOS or create probes for biomedical imaging. nih.govnih.gov The ongoing exploration of its analogs continues to be a fruitful area of chemical and medicinal research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHIXXHBMJEWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434788 | |

| Record name | 4-Amino-2-hydroxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33259-25-5 | |

| Record name | 4-Amino-2-hydroxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Elucidation for 4 Amino 2 Hydroxy 6 Methylpyridine and Its Derivatives

Direct Synthesis Strategies for the 4-Amino-2-hydroxy-6-methylpyridine Nucleus

The direct formation of the this compound core can be achieved through several efficient methods, primarily involving cyclization reactions and functional group interconversions.

Cyclization Reactions for Pyridine (B92270) Ring Formation from Acyclic Precursors

The construction of the pyridine ring from open-chain precursors is a fundamental approach to synthesizing substituted pyridines. These reactions often involve the condensation of smaller molecules to form the heterocyclic scaffold.

One common method involves multi-component reactions where acyclic precursors are combined to form the desired pyridine derivative. For instance, the reaction of 4-hydroxy-6-methylpyridine with various amines and aldehydes can yield this compound derivatives. smolecule.com Another strategy is the cyclization of open-chain nitrile precursors with nitrogen-containing compounds. google.com This method allows for the incorporation of the amino group during the ring-forming step. Cascade reactions, which involve a series of intramolecular transformations, can also be employed to construct the pyridine ring from linear precursors, often catalyzed by an internal nucleophilic amine. researchgate.net

| Precursor Type | Reagents/Conditions | Product | Reference |

| Acyclic Nitrile | Nitrogen-containing compound | 2-Aminopyridine (B139424) derivative | google.com |

| Hydroxy Acid/Amino Acid | Internal amine catalyst | Medium-sized lactones/lactams | researchgate.net |

| 4-Hydroxy-6-methylpyridine | Amines, Aldehydes | This compound derivative | smolecule.com |

Regioselective Functional Group Interconversions and Amidation/Hydroxylation Approaches

Modifying an existing pyridine ring through regioselective functional group interconversions is another key strategy. This involves the selective introduction of amino and hydroxyl groups at specific positions on the pyridine nucleus.

For example, the synthesis of this compound can be approached by introducing the amino and hydroxyl groups onto a pre-formed 6-methylpyridine ring. This can involve regioselective amination and hydroxylation reactions. The precise control of reaction conditions is crucial to ensure the correct placement of the functional groups. Vapour phase oxidation has been explored for the conversion of a methyl group to an aldehyde, which can be a precursor for further functionalization. iitm.ac.in

Precursor Design and Chemical Transformations Leading to this compound Analogs

The synthesis of analogs of this compound often requires more elaborate multi-step approaches, involving the careful design of precursors and the use of protecting groups.

Multi-Step Synthesis Approaches and Intermediate Compound Preparation

Complex analogs are often built through a sequence of reactions, where key intermediates are prepared and then further modified. For example, a multi-step synthesis might start with a commercially available pyridine derivative, which is then functionalized in a stepwise manner.

A common starting material for the synthesis of related structures is 4-hydroxy-6-methyl-2H-pyran-2-one. nih.gov This can be converted to a 3-aminopyrone intermediate through nitration followed by reduction. nih.gov This intermediate can then undergo further reactions to form more complex bicyclic or tricyclic structures. nih.gov Another example involves the synthesis of 6-substituted 2-amino-4-methylpyridine (B118599) analogues, where a key intermediate is synthesized and then reacted with various reagents to introduce different functional groups at the 6-position. nih.gov

| Starting Material | Key Intermediate | Final Product Class | Reference |

| 4-hydroxy-6-methyl-2H-pyran-2-one | 3-aminopyrone | Tricyclic morpholinopyrones | nih.gov |

| 2-Amino-4-methylpyridine derivative | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-6-(substituted)pyridine | 6-Substituted 2-amino-4-methylpyridine analogues | nih.gov |

| 2-amino-4-hydroxy-6-methyl pyrimidine (B1678525) | Schiff base derivative | Oxazepine, β-lactam, imidazolidine (B613845), thiazolidine (B150603), tetrazole derivatives | researchgate.net |

Protecting Group Strategies and Selective Deprotection Methodologies in Complex Syntheses

In syntheses involving multiple functional groups, protecting groups are essential to prevent unwanted side reactions. The choice of protecting group and the conditions for its removal are critical for the success of the synthesis.

For instance, in the synthesis of 2-amino-4-methylpyridine analogues, a pyrrole (B145914) group can be used to protect the 2-amino group of the pyridine ring. nih.gov This protecting group is stable under various reaction conditions used to modify other parts of the molecule. The deprotection is typically achieved by refluxing with hydroxylamine (B1172632) hydrochloride in an aqueous ethanol (B145695) solution. nih.gov In another example, a tert-butoxycarbonyl (Boc) group was used to protect an amino group on a pyrone ring during a cyclization reaction. nih.gov This protecting group was subsequently removed using trifluoroacetic acid. nih.gov

| Functional Group | Protecting Group | Deprotection Reagent | Reference |

| Amino | Pyrrole | Hydroxylamine hydrochloride | nih.gov |

| Amino | tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid | nih.gov |

Advanced Synthetic Techniques and Optimization Protocols

To improve the efficiency and yield of the synthesis of this compound and its derivatives, advanced techniques and optimization protocols are employed.

| Technique/Protocol | Advantage | Example Application | Reference |

| Microwave-Assisted Synthesis | Enhanced reaction rates and yields | Synthesis of this compound derivatives | smolecule.com |

| Reaction Optimization | Improved yield and efficiency | Synthesis of 2-pyronyl ethers | beilstein-journals.org |

| One-Pot Synthesis | Increased efficiency, reduced waste | Synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles | chemrxiv.org |

Microwave-Assisted Synthesis for Enhanced Reaction Rates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comrsc.org This technique has been successfully applied to the synthesis of 4-amino-2-pyridone derivatives.

A notable example involves the reaction of 4-hydroxy-6-methyl-2-pyrone (B586867) with primary amines, such as benzylamine (B48309) and 2-phenylethylamine, under microwave irradiation. mdpi.com This reaction proceeds via the opening of the lactone ring followed by recyclization to directly yield N-substituted 4-amino-6-methyl-2-pyridones in excellent yields. mdpi.com The key advantage of this microwave-assisted procedure is the significant reduction in reaction time, coupled with higher amine utilization and improved yields. mdpi.com It has been observed that the microwave power can influence the outcome of the reaction, with higher power settings being more effective. mdpi.com

The use of microwave irradiation has also been beneficial in the synthesis of other heterocyclic compounds, such as pyrrole derivatives, where it has been shown to significantly improve yields compared to conventional heating. mdpi.com For instance, the intramolecular cyclization of 2-amino acid-derived enamines to produce substituted pyrroles saw a dramatic increase in yield from 23% under conventional conditions to 86% with microwave assistance. mdpi.com This highlights the general applicability of microwave technology in enhancing the efficiency of heterocyclic synthesis.

Furthermore, microwave-assisted Hantzsch condensation reactions have been employed for the synthesis of various dihydropyridine (B1217469) derivatives, demonstrating the versatility of this technique in constructing complex molecular scaffolds. rsc.orgnih.gov These reactions, often carried out under solvent-free conditions, benefit from high yields and short reaction times. rsc.org

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| 4-hydroxy-6-methyl-2-pyrone | Benzylamine | N-benzyl-4-amino-6-methyl-2-pyridone | 850 W Microwave | Excellent | mdpi.com |

| 4-hydroxy-6-methyl-2-pyrone | 2-Phenylethylamine | N-(2-phenylethyl)-4-amino-6-methyl-2-pyridone | 850 W Microwave | Excellent | mdpi.com |

| 2-Amino acid-derived enamines | - | 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | Microwave Irradiation (70 °C) | 55-86% | mdpi.com |

| 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine, β-keto ester, ammonium (B1175870) acetate (B1210297) | - | 1,4-dihydropyridine nucleoside analogues | Microwave Irradiation, Ba(NO3)2 catalyst, solvent-free | 86-96% | rsc.org |

One-Pot Condensation and Multi-Component Reactions

One-pot condensation and multi-component reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like this compound and its derivatives from simple starting materials in a single synthetic operation. nih.govnih.gov These approaches are characterized by their high atom economy, reduced waste generation, and simplified purification procedures.

One-pot condensations have been successfully utilized to synthesize various pyridinone derivatives. For example, 3-[(dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones can be synthesized through the one-pot condensation of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with secondary amines. nih.gov Similarly, bicyclic pyridinones have been constructed via a one-pot Knoevenagel condensation and intramolecular lactonization reaction starting from the same formyl-pyridone precursor. nih.gov

Multi-component reactions are particularly powerful in generating molecular diversity. A notable example is the synthesis of substituted derivatives of 4-aryl-7-methyl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-2,5-dione through the multi-component condensation of 4-hydroxy-6-methyl-1H-pyridin-2-one, Meldrum's acid, and various carbonyl compounds. researchgate.net This approach allows for the efficient construction of complex heterocyclic systems.

Furthermore, the synthesis of highly functionalized spiro-2-amino-4H-pyrans has been achieved through a sequential multi-component reaction involving pyridotriazines, pyrazolone, and malononitrile. nih.gov The initial pyridinone intermediates are themselves prepared via a three-component reaction, highlighting the power of MCRs in building complex structures in a stepwise, efficient manner. nih.gov The synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has also been accomplished using a one-pot, two-step method with natural product catalysts, demonstrating the potential for developing bioactive compounds. nih.gov

| Reaction Type | Starting Materials | Key Intermediates/Products | Significance | Reference |

| One-Pot Condensation | 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, secondary amines | 3-[(dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones | Efficient synthesis of functionalized pyridinones. | nih.gov |

| One-Pot Knoevenagel Condensation/Lactonization | 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, α-sulfinyl/sulfonyl/β-keto esters | Bicyclic pyridinones | Construction of fused heterocyclic systems. | nih.gov |

| Multi-Component Condensation | 4-hydroxy-6-methyl-1H-pyridin-2-one, Meldrum's acid, carbonyl compounds | 4-aryl-7-methyl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-2,5-diones | Access to complex pyranopyridine derivatives. | researchgate.net |

| Sequential Multi-Component Reaction | Cyanoacetohydrazide, ethyl cyanoacetate, benzaldehyde (B42025) derivatives, ninhydrin, pyrazolone, malononitrile | Spiro-2-amino-4H-pyrans | Assembly of multiple pharmacophoric cores in a single molecule. | nih.gov |

| One-Pot Two-Step Synthesis | Aromatic aldehydes, malononitrile, primary amines | 6-amino-2-pyridone-3,5-dicarbonitrile derivatives | Cost-effective strategy for synthesizing bioactive scaffolds. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pyridinone derivatives to minimize environmental impact and enhance sustainability. sigmaaldrich.com These principles focus on aspects such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency. sigmaaldrich.comrsc.org

One of the core tenets of green chemistry is the reduction of unnecessary derivatization, such as the use of protecting groups, which can add steps and generate waste. sigmaaldrich.com Synthetic strategies that avoid these steps are therefore preferred. The use of catalytic reactions, particularly with recoverable and reusable catalysts, is another key aspect. For instance, copper-catalyzed amination reactions have been shown to be efficient for the synthesis of amino-pyridine derivatives. rsc.org

Solvent choice is also critical. The ideal "green" solvent is non-toxic, readily available, and recyclable. nih.gov In some cases, reactions can be performed under solvent-free conditions, often with the aid of microwave irradiation, which aligns with the principle of designing for energy efficiency. rsc.orgmdpi.com For example, the microwave-assisted synthesis of N-substituted 4-aminocoumarins and 4-amino-6-methyl-2-pyridones was carried out without any solvent. mdpi.com

| Green Chemistry Principle | Application in Pyridinone Synthesis | Example | Reference |

| Prevention | One-pot and multi-component reactions minimize waste by reducing the number of synthetic steps and purification stages. | Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles via a one-pot, two-step process. nih.gov | nih.govsigmaaldrich.com |

| Atom Economy | Multi-component reactions are designed to incorporate the maximum number of atoms from the starting materials into the final product. | The four-component cascade reaction for the synthesis of spiroindenopyridotriazine-4H-pyrans exhibits high atom economy. nih.gov | nih.govsigmaaldrich.com |

| Less Hazardous Chemical Syntheses | Utilizing less toxic reagents and catalysts. | Copper-catalyzed amination reactions provide an alternative to potentially harsher methods. rsc.org | sigmaaldrich.comrsc.org |

| Safer Solvents and Auxiliaries | Employing environmentally benign solvents or conducting reactions under solvent-free conditions. | Microwave-assisted synthesis of 4-amino-6-methyl-2-pyridones without a solvent. mdpi.com | mdpi.comsigmaaldrich.com |

| Design for Energy Efficiency | Using methods like microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. | Microwave-assisted synthesis of various heterocyclic compounds shows significantly reduced reaction times. mdpi.comrsc.orgmdpi.com | mdpi.comsigmaaldrich.com |

| Reduce Derivatives | Avoiding the use of protecting groups to simplify the synthetic process and reduce waste. | Direct replacement of a hydroxyl group with an amino group under microwave irradiation avoids protection/deprotection steps. mdpi.com | mdpi.comsigmaaldrich.com |

Chemical Reactivity and Derivatization Strategies of 4 Amino 2 Hydroxy 6 Methylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.com However, the presence of the activating amino and hydroxyl groups on the 4-Amino-2-hydroxy-6-methylpyridine scaffold can influence the regioselectivity and feasibility of such reactions.

The introduction of halogen and nitro groups onto the pyridine ring of this compound can be a key step in the synthesis of more complex derivatives.

Halogenation: Halogenated pyridines, such as monochlorinated and monobrominated derivatives, are known to be important synthetic intermediates. wikipedia.org For instance, 2-bromopyridine (B144113) is a notable toxic, red-colored liquid. wikipedia.org While specific studies on the direct halogenation of this compound are not extensively detailed in the provided results, the general reactivity of pyridine systems suggests that such reactions would likely require carefully controlled conditions to achieve selective substitution.

Nitration: Nitration of pyridine derivatives is a common electrophilic aromatic substitution. The reaction typically involves the use of a nitrating agent, such as nitric acid in the presence of sulfuric acid. The position of nitration on the this compound ring would be influenced by the directing effects of the existing substituents.

Detailed research findings on the specific halogenation and nitration of this compound are presented in the following table.

| Reaction | Reagents and Conditions | Product(s) | Observations |

| Halogenation | N-halosuccinimide, various solvents | Halogenated this compound | Regioselectivity depends on the halogen and reaction conditions. |

| Nitration | HNO₃/H₂SO₄ | Nitrated this compound | The position of the nitro group is directed by the existing amino and hydroxyl groups. |

This table is a generalized representation based on common organic chemistry principles, as specific experimental data for this compound was not available in the search results.

Beyond halogenation and nitration, other electrophilic functionalization reactions can be envisioned for modifying the pyridine scaffold of this compound. These could include sulfonation and Friedel-Crafts reactions, although the latter are often challenging on pyridine rings due to catalyst deactivation by the basic nitrogen. The activating effect of the amino and hydroxyl groups might, however, facilitate certain electrophilic additions.

Nucleophilic Substitution Reactions and Transformations of Functional Groups

The amino and hydroxyl groups of this compound are prime sites for nucleophilic reactions, allowing for a wide range of derivatization strategies.

The amino group at the 4-position is a versatile handle for introducing various substituents.

Acylation: The amino group can be readily acylated to form amides. For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) in the presence of sulfuric acid yields N-[5-Bromo-2-methylpyridine-3-yl]acetamide. nih.gov This transformation can be useful for protecting the amino group or for introducing new functionalities.

Alkylation: Alkylation of the amino group can lead to secondary and tertiary amines. However, controlling the degree of alkylation can be challenging.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases. researchgate.net These reactions are often catalyzed by acids and are fundamental in the synthesis of various heterocyclic systems. For example, 2-amino-4-hydroxy-6-methyl pyrimidine (B1678525) reacts with 3-amino acetophenone (B1666503) in an acidic medium to form a Schiff base derivative. researchgate.netresearchgate.net

The following table summarizes key findings on reactions at the 4-amino position.

| Reaction Type | Reagents & Conditions | Product | Yield | Reference |

| Acylation | Acetic anhydride, H₂SO₄, 60°C | N-[5-Bromo-2-methylpyridine-3-yl]acetamide | Not specified | nih.gov |

| Condensation | 3-amino acetophenone, ethanol (B145695), glacial acetic acid, reflux | Schiff base derivative | Not specified | researchgate.netresearchgate.net |

| Condensation | 4-hydroxy acetophenone, ethanol, glacial acetic acid, reflux | Schiff base derivative | Not specified | researchgate.net |

The hydroxyl group at the 2-position of this compound offers another avenue for derivatization.

O-Alkylation and O-Acylation: The hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. These reactions typically proceed under basic conditions. chemicalbook.com The direct alkylation of related pyrimidin-2(1H)-ones with alkyl halides can result in a mixture of N- and O-alkylated products. nih.gov

Etherification: Etherification can be achieved through various methods, including the Mitsunobu reaction. beilstein-journals.org For instance, 4-hydroxy-6-alkyl-2-pyrones have been successfully used as nucleophilic partners in Mitsunobu reactions to form pyronyl ethers in moderate to excellent yields. beilstein-journals.org

The table below presents research findings related to modifications at the 2-hydroxy position.

| Reaction Type | Reagents & Conditions | Product | Yield | Reference |

| O-Alkylation | Alkyl halide, base | O-alkylated derivative | Varies | nih.gov |

| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Pyronyl ether | Moderate to excellent | beilstein-journals.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Scaffold Expansion

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the expansion of the pyridine scaffold. researchgate.netrsc.org These reactions have found widespread application in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.net

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating biaryl compounds by reacting an organoboron compound with a halide. nih.govmdpi.com This reaction has been used to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine and various arylboronic acids in moderate to good yields. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.gov

Heck Coupling: The Mizoroki-Heck reaction enables the formation of C(sp²)-C(sp²) bonds, typically by coupling an aryl halide with an alkene. researchgate.net This reaction is valuable for synthesizing aryl-substituted alkenes. researchgate.net

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is conducted under mild conditions and is useful for synthesizing complex molecules. wikipedia.org

The following table summarizes examples of palladium-catalyzed cross-coupling reactions involving pyridine derivatives.

| Reaction Type | Substrates | Catalyst System | Product | Yield | Reference |

| Suzuki Coupling | 5-bromo-2-methylpyridin-3-amine, arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Novel pyridine derivatives | Moderate to good | nih.gov |

| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine, arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to good | mdpi.com |

| Sonogashira Coupling | Aryl halide, terminal alkyne | Pd catalyst, Cu co-catalyst | Arylalkyne | Varies | wikipedia.orglibretexts.org |

Heterocyclic Annulation and Ring Formation Reactions Involving the Pyridine Moiety

The pyridine moiety of this compound, in conjunction with its amino and hydroxyl/pyridone functionalities, serves as a versatile scaffold for the construction of fused heterocyclic systems. These reactions are pivotal in the synthesis of novel compounds with potential biological and material science applications. The annulation strategies often exploit the nucleophilicity of the amino group and the ring nitrogen, as well as the reactivity of the carbon atoms within the pyridine ring.

One common approach to forming fused rings is through condensation reactions with bifunctional electrophiles. For instance, derivatives of this compound can react with α,β-unsaturated carbonyl compounds or their equivalents to construct a new ring fused to the pyridine core. The initial step typically involves a Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and dehydration to yield the fused heterocycle.

While specific studies on this compound are limited, the reactivity of structurally similar compounds, such as 2-amino-4-hydroxy-6-methylpyrimidine (B160893), provides valuable insights into potential annulation reactions. Research by Hussein Awad and Shaimaa Adnan has demonstrated the utility of a related pyrimidine scaffold in the synthesis of various fused heterocycles. In their work, the Schiff base derived from 2-amino-4-hydroxy-6-methylpyrimidine was reacted with reagents like phthalic anhydride, maleic anhydride, and succinic anhydride to form oxazepine derivatives. nih.gov Similarly, reactions with chloroacetyl chloride, glycine, and alanine (B10760859) led to the formation of fused β-lactam and imidazolidine (B613845) rings, respectively. nih.gov Reaction with thioglycolic acid yielded a thiazolidine (B150603) ring, and treatment with sodium azide (B81097) produced a tetrazole derivative. nih.gov These examples highlight the potential of the amino and adjacent functionalities in this compound to participate in diverse cyclization reactions.

The following table summarizes the types of fused heterocyclic rings that could potentially be synthesized from this compound, based on the reactivity of analogous structures.

| Reagent Class | Resulting Fused Ring System |

| Dicarboxylic Anhydrides | Oxazepine or similar seven-membered rings |

| α-Haloacyl Halides | β-Lactam (azetidinone) rings |

| α-Amino Acids | Imidazolidinone rings |

| α-Mercaptocarboxylic Acids | Thiazolidinone rings |

| Azide sources | Tetrazole rings |

These reactions underscore the utility of the inherent functionalities of the parent molecule to construct a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Chemo- and Regioselectivity in Complex Reactions of this compound Derivatives

The presence of multiple reactive sites in this compound and its derivatives necessitates a careful consideration of chemo- and regioselectivity in synthetic transformations. The molecule possesses several nucleophilic centers: the exocyclic amino group, the pyridine ring nitrogen, and the oxygen of the hydroxyl/pyridone group. Additionally, the pyridine ring itself has positions that can undergo electrophilic or nucleophilic attack, depending on the reaction conditions and the nature of the substituents.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the relative nucleophilicity of the amino group and the ring nitrogen is a key factor. Generally, the exocyclic amino group is more nucleophilic than the endocyclic pyridine nitrogen, especially in its protonated form. Therefore, in reactions with electrophiles under neutral or basic conditions, acylation, alkylation, or related reactions are expected to occur preferentially at the amino group. However, the tautomeric 2-pyridone form can be deprotonated to form a highly nucleophilic pyridonate oxygen, which can compete with the amino group in certain reactions.

Regioselectivity pertains to the specific position at which a reaction occurs. For electrophilic aromatic substitution reactions on the pyridine ring, the directing effects of the existing substituents are paramount. The amino group is a strong activating group and is ortho-, para-directing. The hydroxyl/pyridone group is also activating and ortho-, para-directing. The methyl group is a weakly activating, ortho-, para-directing group. The interplay of these directing effects determines the position of substitution.

Considering the structure of this compound, the C3 and C5 positions are the most likely sites for electrophilic attack. The C3 position is ortho to the amino group and para to the methyl group, while the C5 position is ortho to both the hydroxyl/pyridone and the methyl group, and meta to the amino group. The precise outcome will depend on the specific electrophile and the reaction conditions. For instance, in reactions involving the formation of fused rings, the initial reaction site often dictates the regiochemistry of the final product.

The following table outlines the potential sites of reactivity and the factors influencing selectivity in derivatives of this compound.

| Reactive Site | Type of Reactivity | Controlling Factors |

| Exocyclic Amino Group (N at C4) | Nucleophilic | Generally the most nucleophilic nitrogen. Can be selectively targeted under appropriate pH conditions. |

| Pyridine Ring Nitrogen (N1) | Nucleophilic, Basic | Less nucleophilic than the exocyclic amino group. Its reactivity is highly dependent on the tautomeric form and protonation state. |

| Oxygen (at C2) | Nucleophilic (as pyridonate) | In the pyridone tautomer, deprotonation leads to a highly nucleophilic oxygen anion. |

| Carbon C3 | Electrophilic Substitution | Activated by the ortho-amino and para-methyl groups. |

| Carbon C5 | Electrophilic Substitution | Activated by the ortho-hydroxyl/pyridone and ortho-methyl groups. |

In complex multi-step syntheses, protecting groups are often employed to control chemo- and regioselectivity. For example, the amino group can be acylated to reduce its nucleophilicity and directing influence, allowing for reactions to occur at other positions. The choice of reaction conditions, such as solvent, temperature, and catalyst, can also be used to steer the reaction towards the desired chemo- and regioselective outcome.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Amino 2 Hydroxy 6 Methylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule in solution. While one-dimensional (1D) NMR provides initial information on the number and environment of protons (¹H) and carbons (¹³C), two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.

2D NMR experiments reveal correlations between different nuclei, providing definitive evidence of connectivity.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 4-Amino-2-hydroxy-6-methylpyridine, the primary correlation would be expected between the protons of the C6-methyl group and the aromatic proton at the C5 position, confirming their spatial proximity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It allows for the unambiguous assignment of each carbon signal to its corresponding proton. For instance, the proton signal for the methyl group would show a cross-peak to the methyl carbon signal, and the C5-H proton signal would correlate directly to the C5 carbon signal. Carbons without attached protons, such as C2, C4, and C6, would be absent from the HSQC spectrum. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the entire molecular skeleton by showing correlations between protons and carbons over two to three bonds (²J_CH_, ³J_CH_). youtube.com It connects the molecular fragments identified by COSY and HSQC. For this compound, HMBC would be instrumental in placing the substituents on the pyridine (B92270) ring.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| -CH₃ (at C6) | H5 | C-CH₃ | C6, C5 |

| H5 | -CH₃ | C5 | C6, C4, C3 |

| -NH₂ (at C4) | None expected | None | C4, C5, C3 |

| -OH (at C2) | None expected | None | C2, C3 |

Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying these different forms. Because molecules in different polymorphic structures exist in distinct local electronic environments, their atoms will exhibit different chemical shifts in an ssNMR spectrum. Thus, ssNMR can readily distinguish between polymorphs, identify the number of unique molecules in the crystallographic asymmetric unit, and provide insights into the packing arrangements in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and revealing the molecule's conformation and its arrangement within the crystal lattice.

For this compound, a key structural question is its tautomeric form. The molecule can potentially exist in the hydroxy-pyridine form or the pyridone form. X-ray diffraction can resolve this ambiguity by precisely locating hydrogen atoms and measuring bond lengths. The C2-O bond in the hydroxy form would be a single bond (approx. 1.36 Å), while in the pyridone tautomer, it would be a double bond (C=O), which is significantly shorter (approx. 1.24 Å). Analysis of a related compound, 2-amino-4-hydroxy-6-methylpyrimidine (B160893), confirms the existence of such tautomeric systems in the solid state. researchgate.net The analysis would also reveal the planarity of the pyridine ring and the orientation of its substituents.

The arrangement of molecules in a crystal, known as crystal packing, is dictated by intermolecular forces. The amino (-NH₂) and hydroxyl (-OH) groups in the title compound are potent hydrogen bond donors, while the ring nitrogen and the hydroxyl oxygen are effective acceptors. X-ray analysis elucidates the complete network of these interactions. nih.gov Common hydrogen bonding motifs, such as dimers, chains, or sheets, can be identified. For example, molecules might form centrosymmetric dimers through N-H···O or O-H···N interactions. These primary structures can then be linked into more complex three-dimensional supramolecular architectures. researchgate.net

Table 2: Potential Hydrogen Bonds in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

| N-H | O (of another molecule) | Intermolecular Hydrogen Bond (Chain/Dimer formation) |

| N-H | N (of another molecule) | Intermolecular Hydrogen Bond (Chain/Dimer formation) |

| O-H | N (of another molecule) | Intermolecular Hydrogen Bond (Chain/Dimer formation) |

| O-H | O (of another molecule) | Intermolecular Hydrogen Bond (Chain/Dimer formation) |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Hydrogen Bonding Dynamics

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule. semanticscholar.org Each functional group has a characteristic set of vibrational frequencies, making these methods excellent for functional group identification. iiste.org

For this compound, key vibrational bands would include:

N-H and O-H Stretching: These would appear as broad bands in the high-frequency region (typically 3200-3500 cm⁻¹). The precise position and broadening of these bands are highly sensitive to the strength and nature of hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching from the methyl group is expected around 2900-3000 cm⁻¹, while aromatic C-H stretching from the ring proton appears at higher wavenumbers (3000-3100 cm⁻¹).

Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1650 cm⁻¹ region. researchgate.net The substitution pattern influences the exact frequencies and intensities of these bands.

Bending Vibrations: N-H bending modes typically appear around 1600 cm⁻¹.

By comparing the spectra of samples prepared under different conditions, one can study the dynamics of hydrogen bonding. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental spectra to achieve a more precise assignment of the observed vibrational modes. core.ac.uknih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Notes |

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Position and shape are sensitive to hydrogen bonding. core.ac.uk |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3400 | Often broad due to strong hydrogen bonding. |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Characteristic of C-H bonds on an aromatic ring. |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2900 - 3000 | Asymmetric and symmetric stretching modes. researchgate.net |

| C=N / C=C Ring Stretch | Pyridine Ring | 1400 - 1650 | A set of bands characteristic of the aromatic system. researchgate.netcore.ac.uk |

| N-H Bend | Amino (-NH₂) | ~1600 | Scissoring vibration. |

| C-O Stretch | Hydroxyl (-OH) | 1200 - 1300 | Position depends on whether it is a phenolic -OH. |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Complex Derivatives

High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is an indispensable tool for the structural characterization of complex organic molecules, including derivatives of this compound. This technique provides not only the exact mass of the parent molecule, allowing for the determination of its elemental composition, but also detailed insights into its fragmentation pathways upon collisional activation. The study of these fragmentation patterns is critical for identifying unknown metabolites, degradation products, and for confirming the structure of newly synthesized derivatives.

The fragmentation of pyridone derivatives is often influenced by the nature and position of substituents on the ring. In the case of derivatives of this compound, which exists in tautomeric equilibrium with the 4-amino-6-methyl-2-pyridone form, the fragmentation pathways can be complex. Common fragmentation patterns observed in related pyridone structures include the loss of small neutral molecules such as carbon monoxide (CO), water (H₂O), and hydrogen cyanide (HCN).

For instance, studies on 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones have shown that the fragmentation is highly dependent on the substituent's electronic properties and steric effects. In derivatives with substituents of low proton affinity, initial fragmentation often involves the loss of water, HCN, or benzene (B151609) from the pyridinone ring. researchgate.net Conversely, substituents with high proton affinity can lead to more complex fragmentation pathways. researchgate.net

A general observation in the mass spectra of 5-acetyl-4-aryl-6-methyl-2(1H)pyridones is a prominent peak resulting from the cleavage of the CO-NH bond of the amide group, with the charge being retained on the carbonyl portion. This initial fragmentation is often followed by a hydrogen rearrangement. wikipedia.org Similarly, in the analysis of 3,4-dihydro-2[H]-pyridones, distinct fragmentation pathways are observed depending on the ionization technique. Electrospray ionization (ESI) and chemical ionization (CI) typically show the protonated molecule [MH]⁺ as a major peak, while electron impact (EI) ionization leads to more extensive fragmentation, with ions corresponding to [M - OH]⁺ or [M - SO]⁺ being prominent. nih.gov

The fragmentation of the core 4-amino-2-hydroxypyridine (B139459) structure itself can be predicted to involve several key steps. The presence of the amino and methyl groups provides sites for characteristic cleavages. For example, aliphatic amines commonly undergo α-cleavage, which in this case would involve the bond adjacent to the amino group. researchgate.net

To illustrate the potential fragmentation pathways of a hypothetical derivative, let's consider a generic derivative of this compound. The table below outlines plausible fragmentation steps based on established principles for similar structures.

| Precursor Ion (m/z) | Fragmentation Step | Neutral Loss | Product Ion (m/z) | Plausible Structure of Product Ion |

| [M+H]⁺ | Decarbonylation | CO | [M+H - 28]⁺ | Ring-contracted or rearranged species |

| [M+H]⁺ | Deamination | NH₃ | [M+H - 17]⁺ | Pyridone ring with a methyl group |

| [M+H]⁺ | Loss of methyl radical | •CH₃ | [M+H - 15]⁺ | Pyridone ring with an amino group |

| [M+H - 28]⁺ | Loss of ethene | C₂H₄ | [M+H - 28 - 28]⁺ | Smaller heterocyclic fragment |

This table represents a generalized prediction of fragmentation pathways. Actual fragmentation will depend on the specific derivative and the mass spectrometry conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful and accessible technique for studying the electronic transitions in molecules and investigating tautomeric equilibria. The position and intensity of absorption bands in a UV-Vis spectrum are sensitive to the electronic structure of the molecule, which in turn is influenced by factors such as substitution, solvent polarity, and pH. For compounds like this compound, which can exist in both the hydroxy-imino and keto-amino tautomeric forms, UV-Vis spectroscopy is particularly insightful.

The tautomeric equilibrium between the hydroxy and keto forms of pyridones is known to be solvent-dependent. wikipedia.org Generally, non-polar solvents tend to favor the less polar tautomer, while polar solvents stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. nih.gov This phenomenon, known as solvatochromism, results in shifts in the absorption maxima (λmax) as the solvent is changed. A bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) can indicate which tautomer is predominant in a particular solvent.

For instance, studies on substituted 2-hydroxypyridines have demonstrated that UV-Vis spectroscopy can be used to quantitatively determine the amounts of the two tautomeric forms in different solvents. nih.gov The electronic transitions observed are typically π → π* and n → π* transitions. The high-intensity bands are usually assigned to π → π* transitions within the aromatic system, while the lower-intensity, longer-wavelength bands are often attributed to n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms.

The effect of substituents on the pyridine ring can also significantly influence the electronic transitions. Electron-donating groups, such as the amino group, and electron-withdrawing groups can alter the energy levels of the molecular orbitals involved in the transitions, leading to predictable shifts in the absorption spectra.

The following table provides hypothetical UV-Vis absorption data for the two primary tautomers of this compound in different solvents, illustrating the expected solvatochromic effects.

| Tautomer | Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) | Predominant Form |

| Hydroxy-imino | Hexane (Non-polar) | ~280 | ~340 | Favored |

| Keto-amino | Hexane (Non-polar) | ~310 | ~380 | Less Favored |

| Hydroxy-imino | Ethanol (B145695) (Polar, Protic) | ~275 | ~330 | Less Favored |

| Keto-amino | Ethanol (Polar, Protic) | ~320 | ~390 | Favored |

| Hydroxy-imino | Acetonitrile (Polar, Aprotic) | ~278 | ~335 | Intermediate |

| Keto-amino | Acetonitrile (Polar, Aprotic) | ~315 | ~385 | Intermediate |

This table is illustrative and based on general principles of solvatochromism in pyridone systems. Actual experimental values may vary.

Computational and Theoretical Investigations of 4 Amino 2 Hydroxy 6 Methylpyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it ideal for studying systems like 4-Amino-2-hydroxy-6-methylpyridine.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally implies higher reactivity. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative) No specific experimental data was found for this section. The following table is illustrative of the data that would be generated from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential - MEP)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). nih.gov

Another crucial tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. thaiscience.info In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to attack by electrophiles, such as the vicinity of the nitrogen and oxygen atoms. Conversely, regions of positive potential (colored blue) denote electron-deficient areas, like the hydrogen atoms of the amino group, which are susceptible to nucleophilic attack. nih.gov

Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, indicating the change in electron density at a given point when the total number of electrons is altered. This analysis helps to pinpoint the exact atoms most likely to participate in nucleophilic or electrophilic reactions.

Tautomeric Equilibrium Studies and Energy Landscape Analysis

Pyridinone derivatives, such as this compound, can exist in different tautomeric forms. This compound can potentially exist in the hydroxy-pyridine form or the keto-pyridone form, where a proton is transferred from the hydroxyl group to the ring nitrogen. The relative stability of these tautomers is critical as it dictates the molecule's structure and properties in different environments. wayne.eduwikipedia.org

DFT calculations are the primary method for investigating tautomeric equilibria. By calculating the total electronic energy (often including zero-point vibrational energy corrections) of each possible tautomer, researchers can determine their relative stabilities. wayne.edu The tautomer with the lowest energy is the most stable and therefore the most abundant form under the given conditions (e.g., in the gas phase or in a specific solvent). nih.govresearchgate.net For example, studies on 2-pyridone have shown that while it is more stable than 2-hydroxypyridine (B17775) in the gas phase by a very small margin (0.3 kcal/mol), this equilibrium is sensitive to the solvent environment. wayne.edu Similar computational analyses would be essential to map the energy landscape of this compound's tautomers.

Table 2: Calculated Relative Energies of Tautomers (Illustrative) No specific experimental data was found for this section. The following table is illustrative of the data that would be generated from DFT calculations.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| This compound | 0.0 (Reference) |

| 4-Amino-6-methyl-1H-pyridin-2-one | Value |

| 4-Imino-6-methyl-1,4-dihydro-pyridin-2-ol | Value |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of their behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. youtube.comnih.govplos.org

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (like water) and running the simulation for a duration of nanoseconds. youtube.com Analysis of the resulting trajectory would yield important information about its flexibility. Key parameters analyzed include:

Root-Mean-Square Fluctuation (RMSF): This calculates the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule.

Radius of Gyration (Rg): This parameter describes the compactness of the molecule's structure over the course of the simulation.

Such simulations are crucial for understanding how the molecule might adapt its shape upon interacting with other molecules, such as a protein binding site. nih.gov

Molecular Docking Studies and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design. nih.gov

Prediction of Binding Modes and Interaction Energetics with Target Macromolecules

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand and docked into the active site of a target protein of interest. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field. nih.gov

The results of a docking simulation provide several key pieces of information:

Binding Affinity/Energy: This score, typically in kcal/mol, estimates the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding. nih.govnih.gov For example, a docking study of various aminopyridines with a potassium channel estimated binding energies in the range of 3-7 kcal/mol. nih.gov

Binding Pose: This is the predicted 3D orientation of the ligand within the binding site.

Key Interactions: The analysis reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. These interactions are critical for stabilizing the protein-ligand complex. nih.gov

This information is vital for understanding the potential biological targets of this compound and for the rational design of more potent and selective derivatives.

Table 3: Predicted Binding Interactions from Molecular Docking (Illustrative) No specific experimental data was found for this section. The following table is illustrative of the data that would be generated from molecular docking studies.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Name | Value | e.g., Tyr83, Asp129 | e.g., H-bond, Hydrophobic |

| Protein Name | Value | e.g., Phe26, Leu88 | e.g., Pi-Pi stacking, H-bond |

Ligand Efficiency and Lipophilic Efficiency in Computational Drug Design (pre-clinical)

In the early stages of drug discovery, it is crucial to identify not just potent binders to a biological target, but also compounds that have favorable physicochemical properties for development into a drug. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are key metrics used in computational and medicinal chemistry to guide the selection and optimization of lead compounds.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful metric for comparing the binding efficiency of different-sized ligands and helps in identifying small, efficient fragments that can be grown into more potent leads. The goal is to maximize the binding affinity contributed by each atom of the ligand.

Lipophilic Efficiency (LLE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (typically measured as logP or logD). High lipophilicity can lead to problems such as poor solubility, high metabolic turnover, and off-target toxicity. LLE helps to identify compounds that achieve their potency without excessive lipophilicity, a concept central to the development of "drug-like" candidates.

While specific experimental binding data and, consequently, calculated LE and LLE values for this compound are not extensively reported in publicly available literature, its known biological activities suggest its potential as a scaffold for inhibitor design. For instance, derivatives of this compound have been investigated as inhibitors of enzymes like human carbonic anhydrase isoenzymes. smolecule.com In a typical pre-clinical computational workflow, if this compound were identified as a hit from a screening campaign, its LE and LLE would be calculated and compared against established thresholds to guide its progression.

Below is an illustrative data table showing how these metrics would be calculated and assessed for a hypothetical set of compounds, including a scaffold like this compound.

| Compound | Molecular Weight ( g/mol ) | Heavy Atom Count | pIC50 | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) | Assessment |

| This compound | 124.14 | 9 | (Hypothetical) 6.0 | (Hypothetical) 1.2 | 0.67 | 4.8 | Good starting point |

| Compound A | 350.4 | 25 | 7.5 | 4.5 | 0.30 | 3.0 | Potent but inefficient and lipophilic |

| Compound B | 210.2 | 15 | 6.8 | 2.1 | 0.45 | 4.7 | Efficient and balanced |

| Fragment X | 150.1 | 11 | 5.5 | 1.5 | 0.50 | 4.0 | Good fragment for optimization |

This table is illustrative. pIC50 and logP values for this compound are hypothetical for demonstration purposes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies (excluding clinical properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are fundamental in computational chemistry for predicting the characteristics of new molecules, thereby saving time and resources in experimental research.

The core principle of QSAR/QSPR is that the properties of a chemical are a function of its molecular structure. By using computational methods to calculate numerical descriptors that encode structural, electronic, and physicochemical features, statistical models can be built. These descriptors can range from simple counts of atoms and bonds to complex quantum chemical calculations.

QSAR models are frequently used in drug discovery. For example, a QSAR study on aminohydroxyguanidine derivatives explored the relationship between their molecular properties (like lipophilicity, logP) and their cytotoxicity. nih.gov The analysis revealed that electronic and lipophilic parameters were well-correlated with cytotoxicity, providing guidelines for modifying the structures to minimize toxicity. nih.gov Similarly, for a class of compounds including this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, based on descriptors such as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Hydrophobic Descriptors: logP, which describes how the compound partitions between oil and water.

QSPR models apply the same principles to predict physical properties. For instance, QSPR studies on pyridine-containing compounds have been used to predict properties like their nematic–isotropic transition temperatures for liquid crystal applications. tandfonline.com Such models use molecular descriptors to establish a correlation with properties like boiling point, melting point, or solubility. Machine learning techniques, such as Artificial Neural Networks and Random Forest, are increasingly used to build more accurate and predictive QSPR models. nih.gov

A typical workflow for building a QSAR/QSPR model involves:

Data Set Collection: Assembling a set of compounds with known activities or properties.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning to create a mathematical equation relating the descriptors to the property of interest.

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external (a set of compounds not used in model building) validation techniques.

The following table illustrates the types of descriptors that would be used in a QSAR/QSPR study.

| Descriptor Type | Example Descriptor | Property It Represents | Relevance |

| Electronic | Partial Charge on Nitrogen | Electron density distribution | Reactivity, hydrogen bonding capability |

| Steric | Molecular Volume | The space occupied by the molecule | How it fits into a binding site |

| Topological | Wiener Index | Molecular branching and size | Overall molecular architecture |

| Hydrophobic | logP | Lipophilicity | Membrane permeability, solubility |

Elucidation of Reaction Mechanisms via Computational Pathway Analysis

Computational pathway analysis is a powerful tool for investigating the detailed mechanism of chemical reactions. It allows chemists to explore the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby predicting the most likely reaction pathway. This is particularly valuable for understanding complex reactions, optimizing reaction conditions, and predicting the formation of byproducts.

For a molecule like this compound, computational analysis could be used to elucidate its synthesis mechanisms or its reactivity in various chemical transformations. For example, its synthesis might involve multi-component reactions or condensation reactions. smolecule.com Computational methods, particularly those based on Density Functional Theory (DFT), can model these processes step-by-step.

The general process involves:

Reactant and Product Geometry Optimization: The 3D structures of the reactants and products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which is the highest energy point along the reaction coordinate. This is a critical step, as the energy of the transition state determines the activation energy of the reaction.

Reaction Path Following: Once the transition state is found, calculations can be performed to trace the reaction path downhill to both the reactants and the products, confirming that the located transition state correctly connects them.

While specific computational studies on the reaction mechanisms of this compound are not prominently featured in the literature, the methodology has been widely applied to related pyridine (B92270) and pyrimidine (B1678525) systems. For instance, such analyses can predict whether a substitution reaction will proceed via a nucleophilic aromatic substitution or an alternative pathway, and how the positions of the amino, hydroxyl, and methyl groups influence the reactivity of the pyridine ring.

The insights gained from such studies are crucial for synthetic chemists to improve yields and for medicinal chemists to understand how a molecule might be metabolized in a biological system.

| Computational Step | Objective | Information Gained |

| Geometry Optimization | Find the most stable 3D structure of molecules. | Bond lengths, bond angles, and dihedral angles. |

| Transition State Search | Locate the highest energy point on the reaction path. | Structure of the transition state; basis for calculating activation energy. |

| Frequency Calculation | Characterize stationary points (minima or transition states). | Confirms a structure is a true minimum or transition state; provides zero-point vibrational energy. |

| Intrinsic Reaction Coordinate (IRC) | Map the reaction pathway from transition state to products and reactants. | Confirms the connection between reactants, transition state, and products. |

Molecular Interactions and Biological Research of 4 Amino 2 Hydroxy 6 Methylpyridine and Its Analogs

Enzyme Inhibition Studies and Mechanistic Insights at the Molecular Level

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological and pathological processes, making them an important drug target. nih.govnih.gov The inhibition of CAs is typically achieved by molecules that can coordinate with the zinc ion in the enzyme's active site. nih.gov

Derivatives of 4-hydroxypyridin-2-one, which is structurally related to 4-Amino-2-hydroxy-6-methylpyridine, have been investigated as carbonic anhydrase inhibitors. nih.gov For instance, a compound featuring a 4-hydroxy-6-methylpyridin-2(1H)-one moiety demonstrated notable inhibitory activity against β-carbonic anhydrase from the bacterium Burkholderia pseudomallei (BpsCAβ). The presence of the 4-hydroxy-6-methylpyridin moiety was found to be beneficial for the activity against this specific isoform. nih.gov

The general mechanism for many CA inhibitors involves the zinc-binding group of the inhibitor coordinating to the Zn(II) ion in the active site, which is typically held in a tetrahedral geometry by three histidine residues and a water molecule or hydroxide (B78521) ion. nih.gov The inhibitor displaces the water/hydroxide, thereby blocking the enzyme's catalytic activity. nih.gov The scaffold of the inhibitor can then form further interactions with hydrophobic and hydrophilic residues within the active site cavity, enhancing binding affinity. nih.gov While specific mechanistic studies on this compound itself are not extensively detailed in the provided results, the activity of its analogs suggests a similar mode of action, where the pyridine (B92270) core acts as a scaffold and the hydroxyl and amino groups could potentially interact with active site residues.

Inducible Nitric Oxide Synthase (iNOS) Interaction and Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule in inflammatory processes. nih.govnih.gov Overactivity of iNOS is implicated in various inflammatory diseases, making it a significant therapeutic target. nih.govguidetopharmacology.org

A structurally similar compound, 2-amino-4-methylpyridine (B118599), has been identified as a potent and selective inhibitor of iNOS. nih.gov In vitro studies showed that it inhibited iNOS activity from mouse RAW 264.7 cells with an IC50 of 6 nM. nih.gov Enzyme kinetic studies revealed that the inhibition is competitive with respect to the substrate, L-arginine. This suggests that 2-amino-4-methylpyridine binds to the active site of iNOS, directly competing with the natural substrate. nih.gov The compound was found to be less potent against human recombinant iNOS (IC50 = 40 nM) and even less so against other NOS isoforms like nNOS (NOS I) and eNOS (NOS III), indicating a degree of selectivity for the inducible isoform. nih.gov This selectivity is a crucial aspect in the development of iNOS inhibitors to avoid interfering with the normal physiological functions of other NOS isoforms.

The inhibitory action of 2-amino-4-methylpyridine was further demonstrated in cellular assays, where it reduced the production of nitrite (B80452) (a stable oxidation product of NO) in a dose-dependent manner without affecting the expression of the iNOS protein itself. nih.gov This confirms that the compound acts by inhibiting the enzyme's catalytic activity rather than its synthesis. nih.gov

Investigations into Other Enzyme Targets (e.g., Kinases, Proteases)

The 4-hydroxy-2-pyridone scaffold, present in analogs of this compound, has been identified as a promising starting point for the development of kinase inhibitors. Specifically, militarinone-inspired 4-hydroxy-2-pyridones have been found to target the stress pathway kinase MAP4K4. nih.gov

One of the most potent 4-hydroxy-2-pyridone analogs was discovered to be a selective, ATP-competitive inhibitor of MAP4K4. nih.gov This was confirmed through biochemical analyses and a crystal structure of the inhibitor bound to the MAP4K4 enzyme. nih.gov The ATP-competitive nature of the inhibition indicates that the compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets. The selectivity of this inhibitor for MAP4K4 over other stress-related kinases highlights the potential for developing targeted therapies. nih.gov The discovery of MAP4K4 as a target for these compounds suggests that they may have applications in the treatment of neurodegenerative diseases. nih.gov

Furthermore, 2-aminopyridine-based compounds have also been investigated as inhibitors of MAP4K4. nih.gov While these studies focused on addressing issues of time-dependent inhibition of cytochrome P450 enzymes, they underscore the interest in the aminopyridine scaffold for targeting this particular kinase. nih.gov

Receptor Binding Profiling and Ligand-Target Recognition

Interaction with Adenosine (B11128) Receptors (e.g., A3 AR Antagonism)

Adenosine receptors, which are G protein-coupled receptors, play a crucial role in various physiological processes and are classified into four subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) has emerged as a therapeutic target for inflammatory diseases and cancer due to its overexpression in pathological conditions. unife.itmdpi.com

Analogs of this compound, specifically derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine, have been synthesized and evaluated as A3AR antagonists. nih.gov These compounds were designed as open-chain analogs of a known A3AR antagonist. Through systematic modifications of substituents on the pyrimidine (B1678525) core, a compound with high potency and selectivity for the A3AR was identified. This particular derivative binds to the A3AR with a Ki of 3.5 nM and shows negligible affinity for the other adenosine receptor subtypes (A1, A2A, and A2B). nih.gov The development of these antagonists was guided by the understanding that the A3AR binding site is largely hydrophobic. nih.gov

Further research into A3AR antagonists has led to the development of various heterocyclic scaffolds, with molecular modeling studies helping to elucidate the key interactions for ligand recognition and selectivity. rsc.org

Molecular Basis of Agonist/Antagonist Activity at Specific Receptors

The determination of whether a ligand acts as an agonist or an antagonist at a receptor is a nuanced process that can be influenced by small structural changes in the ligand. mdpi.com For the A3 adenosine receptor, it has been observed that even minor modifications to a ligand can switch its activity from agonistic to antagonistic. mdpi.comnih.gov

Molecular docking and mutagenesis studies have provided insights into the structural determinants of A3AR activation. nih.gov For instance, a tryptophan residue (W243) in the sixth transmembrane domain (TM6) of the human A3AR has been implicated in antagonist binding. nih.gov Ligand docking studies suggest that the binding of agonists and antagonists involves different interactions within the receptor's binding pocket. For example, the 5'-substituent of nucleoside antagonists tends to orient towards the seventh transmembrane domain (TM7) and away from TM6. nih.gov

In the case of pyrimidine-based A3AR antagonists, their binding mode at the orthosteric site has been characterized through molecular docking and molecular dynamics simulations. rsc.org These computational approaches are invaluable for understanding the specific interactions that govern ligand binding and for guiding the design of new ligands with desired agonist or antagonist profiles. The development of potent and selective A3AR antagonists often involves creating a pharmacophore model based on the key interactions observed in these studies. rsc.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound and its analogs is fundamental to understanding how chemical modifications influence their biological activity and physicochemical properties. These studies are crucial for the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Systematic Design and Synthesis of Analogs for SAR Exploration